Bupivacaine (C18H28N2O) possesses a chiral center, leading to the existence of two enantiomers: S(-) -bupivacaine (levobupivacaine) and R(+) -bupivacaine (dextrobupivacaine). [, , ] The commercially available form is often a racemic mixture. [, ] Structural features, such as the aromatic ring and the tertiary amine group, contribute to its lipophilic nature and ability to interact with neuronal membranes. [, ]
Bupivacaine primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , ] By binding to the intracellular portion of these channels, it prevents the influx of sodium ions required for nerve impulse propagation, thereby inducing anesthesia. [, ] This blockage is reversible, with the duration of action influenced by factors such as dose, concentration, and the presence of vasoconstrictors. []
Bupivacaine is a lipophilic molecule with a pKa of approximately 8.1. [, ] It exists as a white crystalline powder at room temperature and is sparingly soluble in water but highly soluble in organic solvents. [] Its physicochemical properties, particularly its lipophilicity, contribute to its ability to penetrate nerve membranes and exert its anesthetic effects. []
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 802590-64-3
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5